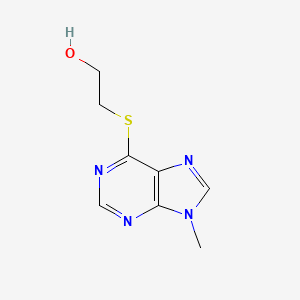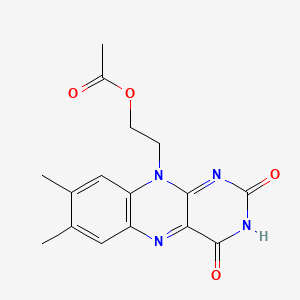![molecular formula C15H10Cl2N2O5 B14721267 [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate CAS No. 6908-25-4](/img/structure/B14721267.png)
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is a synthetic organic compound characterized by its unique chemical structure, which includes both chloroanilino and nitrobenzoate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method starts with the reaction of 2-chloroaniline with ethyl chloroformate to form the intermediate 2-(2-chloroanilino)-2-oxoethyl chloride. This intermediate is then reacted with 2-chloro-4-nitrobenzoic acid in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-amino-4-chlorobenzoate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chloroanilino and nitrobenzoate groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrobenzoate group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroaniline: A simpler compound with similar reactivity but lacking the nitrobenzoate group.
4-Nitrobenzoic Acid: Contains the nitrobenzoate group but lacks the chloroanilino functionality.
2-Chloro-4-nitroaniline: Combines both chloro and nitro groups but in a different structural arrangement.
Uniqueness
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Propiedades
Número CAS |
6908-25-4 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O5 |
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
[2-(2-chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C15H10Cl2N2O5/c16-11-3-1-2-4-13(11)18-14(20)8-24-15(21)10-6-5-9(19(22)23)7-12(10)17/h1-7H,8H2,(H,18,20) |
Clave InChI |
WAYVDOZHGKOSPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
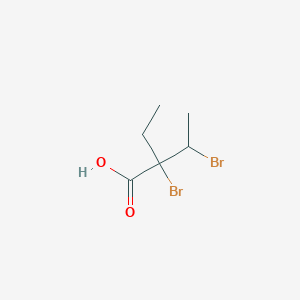
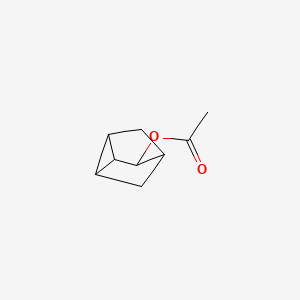
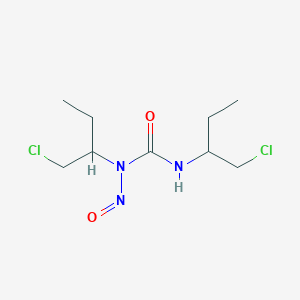
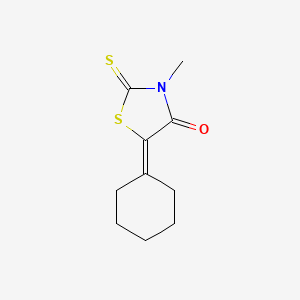
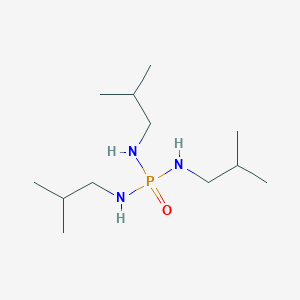

![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
